molecular formula C4H5F2N3O B2964809 4-Azido-3,3-difluorooxolane CAS No. 2548984-88-7

4-Azido-3,3-difluorooxolane

Cat. No.: B2964809
CAS No.: 2548984-88-7
M. Wt: 149.101
InChI Key: CDMNZKWBRWDYOG-UHFFFAOYSA-N
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Description

4-Azido-3,3-difluorooxolane is a fluorinated organic azide compound It is characterized by the presence of an azide group (-N3) and two fluorine atoms attached to an oxolane ring

Scientific Research Applications

4-Azido-3,3-difluorooxolane has several applications in scientific research:

Safety and Hazards

Azides, including 4-Azido-3,3-difluorooxolane, can be potentially explosive and shock sensitive under certain conditions. They possess toxic properties and require precaution during preparation, storage, handling, and disposal .

Future Directions

While specific future directions for 4-Azido-3,3-difluorooxolane are not available, azides in general continue to be of interest in the fields of chemical synthesis and biomedical research due to their reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3,3-difluorooxolane typically involves nucleophilic substitution reactions. One common method is the reaction of 3,3-difluorooxolane with sodium azide (NaN3) in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under mild heating conditions to facilitate the substitution of a leaving group (e.g., a halide) with the azide group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 4-Azido-3,3-difluorooxolane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (e.g., CH3CN, DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2).

    Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Azido-3,3-difluorooxolane is unique due to its oxolane ring structure, which imparts different chemical properties compared to linear or branched analogs.

Properties

IUPAC Name

4-azido-3,3-difluorooxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3O/c5-4(6)2-10-1-3(4)8-9-7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMNZKWBRWDYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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